molecular formula C13H18F3N3O2S B6768353 N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide

Cat. No.: B6768353
M. Wt: 337.36 g/mol
InChI Key: SBNVZRMCMGBIOX-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is a complex organic compound with a unique structure that combines a cyclopropylcyclobutyl group, a trifluoroethyl group, and a pyrazole-4-sulfonamide moiety

Properties

IUPAC Name

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2S/c14-13(15,16)9-19-7-11(6-17-19)22(20,21)18-8-12(4-1-5-12)10-2-3-10/h6-7,10,18H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVZRMCMGBIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CN(N=C2)CC(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylcyclobutyl group: This can be achieved through a cyclopropanation reaction of a suitable cyclobutyl precursor.

    Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethyl halides under nucleophilic substitution conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
  • N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-thiol
  • N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-amine

Uniqueness

N-[(1-cyclopropylcyclobutyl)methyl]-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.

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